
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group at the first position and a propan-2-yl group at the fourth position, along with a hydroxyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base like sodium hydride.
Step 2: Subsequent alkylation with isopropyl bromide.
Step 3: Reduction of the resulting ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone under high pressure and temperature conditions. The use of catalysts like palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form corresponding hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(propan-2-yl)cyclohexan-1-ol
- 1-Ethyl-4-(methyl)cyclohexan-1-ol
- 1-Ethyl-4-(propan-2-yl)cyclohexane
Uniqueness: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and propan-2-yl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
1-ethyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
YOXSJWMIWOKSKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(CC1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


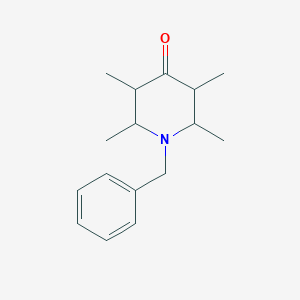


![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
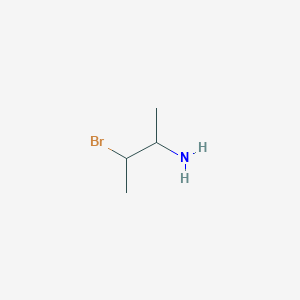
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

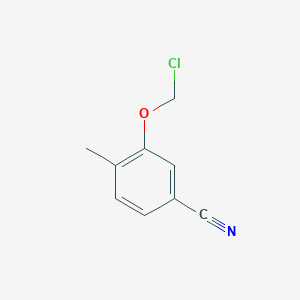
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
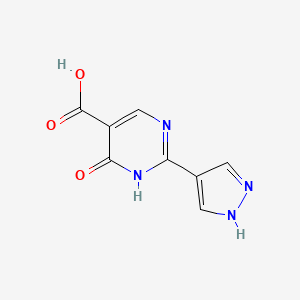

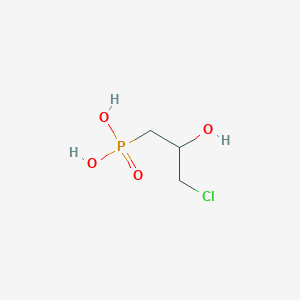
amine](/img/structure/B13189115.png)
